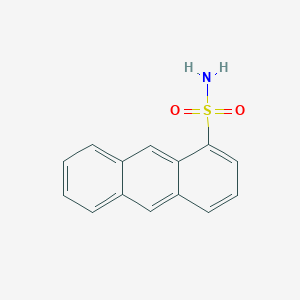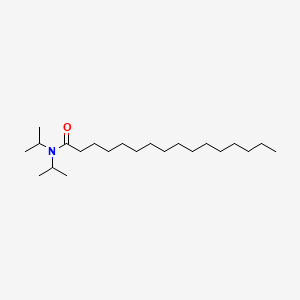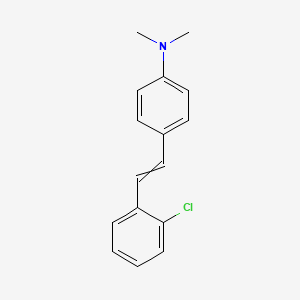
2'-Chloro-4-dimethylaminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-4-dimethylaminostilbene is an organic compound that belongs to the stilbene family. Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene structure. This particular compound is notable for its chlorine and dimethylamino substituents, which impart unique chemical and biological properties. It has been studied for its potential carcinogenic effects and its interactions with various biological systems .
Preparation Methods
The synthesis of 2’-Chloro-4-dimethylaminostilbene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-dimethylaminobenzaldehyde and 2-chlorobenzyl chloride.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 4-dimethylaminobenzaldehyde and 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the stilbene backbone.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2’-Chloro-4-dimethylaminostilbene
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated purification systems to scale up the production process.
Chemical Reactions Analysis
2’-Chloro-4-dimethylaminostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced stilbene derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Chloro-4-dimethylaminostilbene has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2’-Chloro-4-dimethylaminostilbene exerts its effects involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also affects the composition of liver cytoplasm and may influence the activity of growth hormones . Molecular targets include DNA and various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
2’-Chloro-4-dimethylaminostilbene can be compared with other similar compounds, such as:
Diethylstilbestrol: Another stilbene derivative known for its estrogenic and carcinogenic properties.
2-Chloro-4-nitrophenol: A chlorinated aromatic compound with different chemical and biological properties.
4-Dimethylaminostilbene: Lacks the chlorine substituent but shares similar structural features and biological activities.
The uniqueness of 2’-Chloro-4-dimethylaminostilbene lies in its specific substituents, which confer distinct chemical reactivity and biological effects.
Properties
CAS No. |
63020-91-7 |
|---|---|
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
4-[2-(2-chlorophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16ClN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3 |
InChI Key |
WCZXTBIRZVCVAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


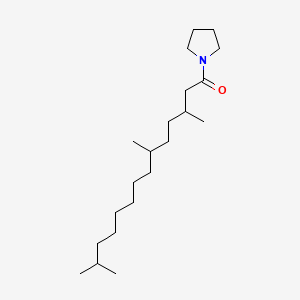
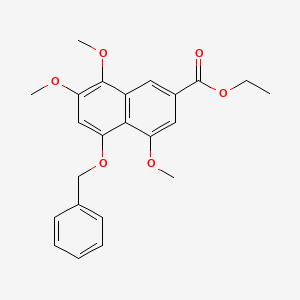
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
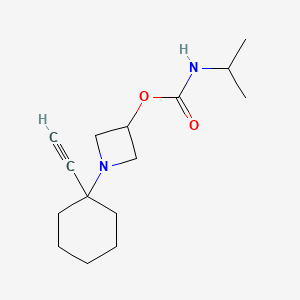
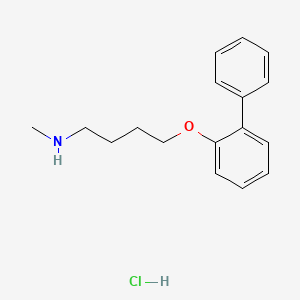
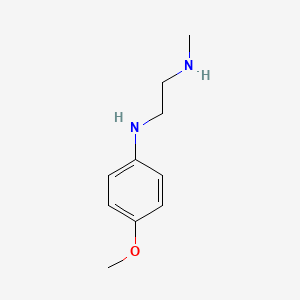
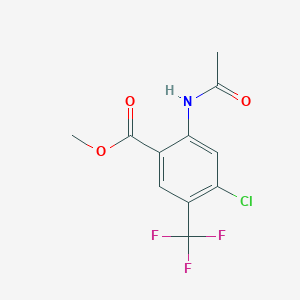
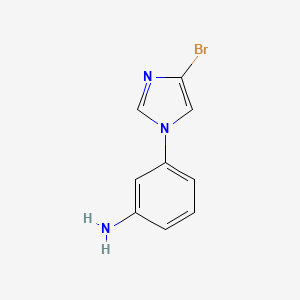
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
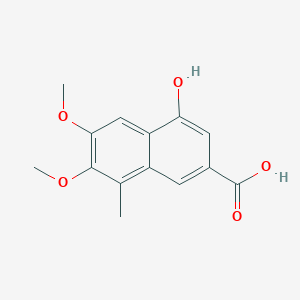
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
